

(Rac)-Zevaquenabant: A Technical Guide to its Effects on Downstream Signaling Pathways

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

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Abstract

(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation, peripherally restricted dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its design as a peripherally acting agent aims to mitigate the central nervous system side effects observed with earlier-generation CB1R antagonists, while retaining therapeutic efficacy in a range of metabolic and fibrotic disorders.[3] This technical guide provides an in-depth overview of the known effects of **(Rac)-Zevaquenabant** on downstream signaling pathways, supported by available quantitative data, experimental methodologies, and visual representations of the molecular cascades involved.

Core Pharmacological Properties

(Rac)-Zevaquenabant functions as an inverse agonist at the CB1 receptor and a direct inhibitor of the iNOS enzyme.[1][2] This dual mechanism of action allows it to address both the pro-fibrotic and pro-inflammatory signaling driven by endocannabinoid system overactivity and the cellular stress induced by excessive nitric oxide production.

Quantitative Data

The following table summarizes the key quantitative parameters reported for **(Rac)-Zevaquenabant** and its S-enantiomer, (S)-MRI-1867.

Parameter	Value	Target	Compound	Source
Binding Affinity (K _i)	5.7 nM	Human CB1R	(Rac)-Zevaquenabant	[4]
Inhibitory Concentration (IC ₅₀)	90 nM	CB1R	(S)-MRI-1867	Internal fluorescence-based assay data
Effective In Vivo Dose (Pulmonary)	0.5 mg/kg/day	CB1R/iNOS	(S)-MRI-1867	Bleomycin-induced pulmonary fibrosis model
Effective In Vivo Dose (Systemic)	1, 3, 10 mg/kg/day (p.o.)	CB1R/iNOS	(S)-MRI-1867	Various fibrosis and metabolic disease models

Downstream Signaling Pathways Modulated by (Rac)-Zevaquenabant

The therapeutic effects of **(Rac)-Zevaquenabant** stem from its ability to modulate multiple downstream signaling cascades.

CB1 Receptor-Mediated Signaling

As an inverse agonist of CB1R, Zevaquenabant is anticipated to influence pathways regulated by this G-protein coupled receptor, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.

- PI3K/Akt/mTOR Pathway:** CB1R activation is known to modulate this pathway, which is central to cell growth, proliferation, and survival. By antagonizing CB1R, Zevaquenabant is expected to inhibit downstream Akt and mTOR signaling, thereby reducing pro-survival and pro-proliferative signals that contribute to fibrosis.
- MAPK/ERK Pathway:** The MAPK/ERK pathway is another key signaling cascade downstream of CB1R, involved in cellular proliferation and differentiation. Inhibition of CB1R

by Zevaquenabant is likely to attenuate ERK phosphorylation, contributing to its anti-proliferative effects on fibrotic cells.

iNOS-Mediated Signaling

Zevaquenabant's inhibition of iNOS directly impacts the production of nitric oxide (NO) and its downstream consequences.

- **Nitric Oxide (NO) and Oxidative Stress:** In pathological states, overexpression of iNOS leads to excessive NO production, which can react with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. This contributes to cellular damage and the progression of fibrosis. Zevaquenabant's inhibition of iNOS reduces this oxidative stress.
- **NF-κB Signaling:** Oxidative stress is a known activator of the NF-κB signaling pathway, a master regulator of inflammation. By reducing NO-mediated oxidative stress, Zevaquenabant is expected to decrease the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.
- **Pro-fibrotic Mediator Signaling:** Research has shown that the iNOS-inhibitory activity of Zevaquenabant specifically counteracts the induction of the PDGF/PDGFRβ system, αvβ6 integrin, and the NLRP3 inflammasome, all of which are key players in the fibrotic process.

[3]

Convergence on Pro-Fibrotic Pathways

The modulation of the aforementioned signaling cascades by Zevaquenabant ultimately converges on key pro-fibrotic pathways, most notably the Transforming Growth Factor-β (TGF-β)/SMAD signaling axis. By reducing inflammation, oxidative stress, and cellular proliferation, Zevaquenabant creates an environment less conducive to the activation of TGF-β and the subsequent phosphorylation and nuclear translocation of its downstream effectors, the SMAD proteins. This leads to decreased expression of extracellular matrix proteins, such as collagen, and a reduction in fibrosis.

Experimental Protocols and Methodologies

The effects of **(Rac)-Zevaquenabant** have been characterized in several preclinical models of fibrotic and metabolic diseases. Below are summaries of the key experimental approaches.

Bleomycin-Induced Pulmonary and Skin Fibrosis Models

- Objective: To evaluate the anti-fibrotic efficacy of Zevaquenabant in models of lung and skin fibrosis.
- Methodology:
 - Fibrosis is induced in mice by the administration of bleomycin, either intratracheally for pulmonary fibrosis or via subcutaneous injections for skin fibrosis.
 - Zevaquenabant ((S)-MRI-1867) is administered to the animals, typically via oral gavage (1-10 mg/kg/day) or pulmonary delivery (0.5 mg/kg/day).
 - After a defined treatment period, tissues are harvested for analysis.
 - Fibrosis is assessed histologically by measuring parameters such as dermal thickness in the skin or by scoring lung tissue sections.
 - Biochemical markers of fibrosis, such as hydroxyproline content (a measure of collagen deposition), are quantified.
 - Levels of endocannabinoids in the affected tissues are measured by mass spectrometry to confirm target engagement.

Diet-Induced Obesity and Chronic Kidney Disease Model

- Objective: To assess the effects of Zevaquenabant on metabolic parameters and obesity-related kidney damage.
- Methodology:
 - Mice are fed a high-fat diet to induce obesity and associated metabolic dysregulation and kidney damage.
 - Zevaquenabant is administered orally, and its effects are compared to vehicle-treated controls.

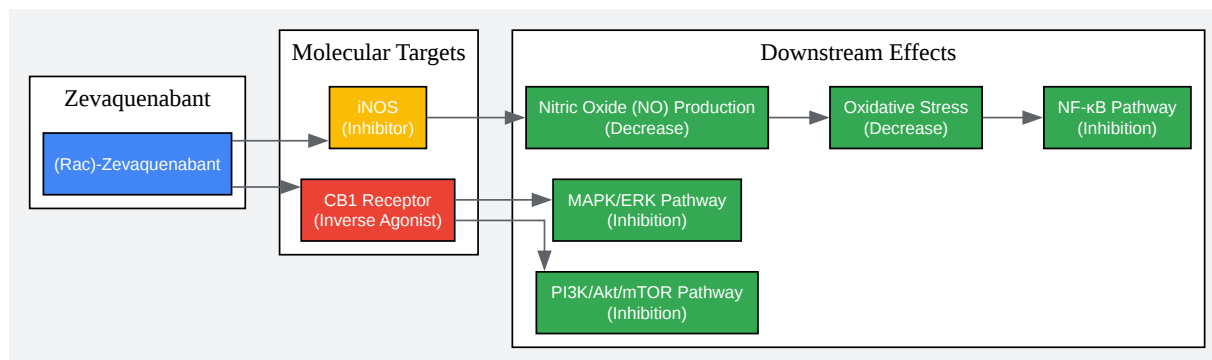
- Metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity are monitored throughout the study.
- At the end of the treatment period, kidney tissue is collected for histological examination to assess inflammation, fibrosis, and cellular injury.
- Markers of oxidative stress in the kidney are also measured.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

- Objective: To investigate the efficacy of Zevaquenabant in a model of cholestatic liver injury and fibrosis.
- Methodology:
 - Liver fibrosis is induced in mice through the surgical ligation of the common bile duct.
 - Zevaquenabant is administered orally to the BDL mice.
 - The extent of liver fibrosis is determined by histological analysis and quantification of collagen deposition.
 - Gene expression analysis of pro-fibrotic markers (e.g., TGF- β 1, α -SMA, collagen) is performed using RT-qPCR.
 - Hepatic iNOS activity and protein nitrosylation are measured to confirm the engagement of the iNOS target.^[5]

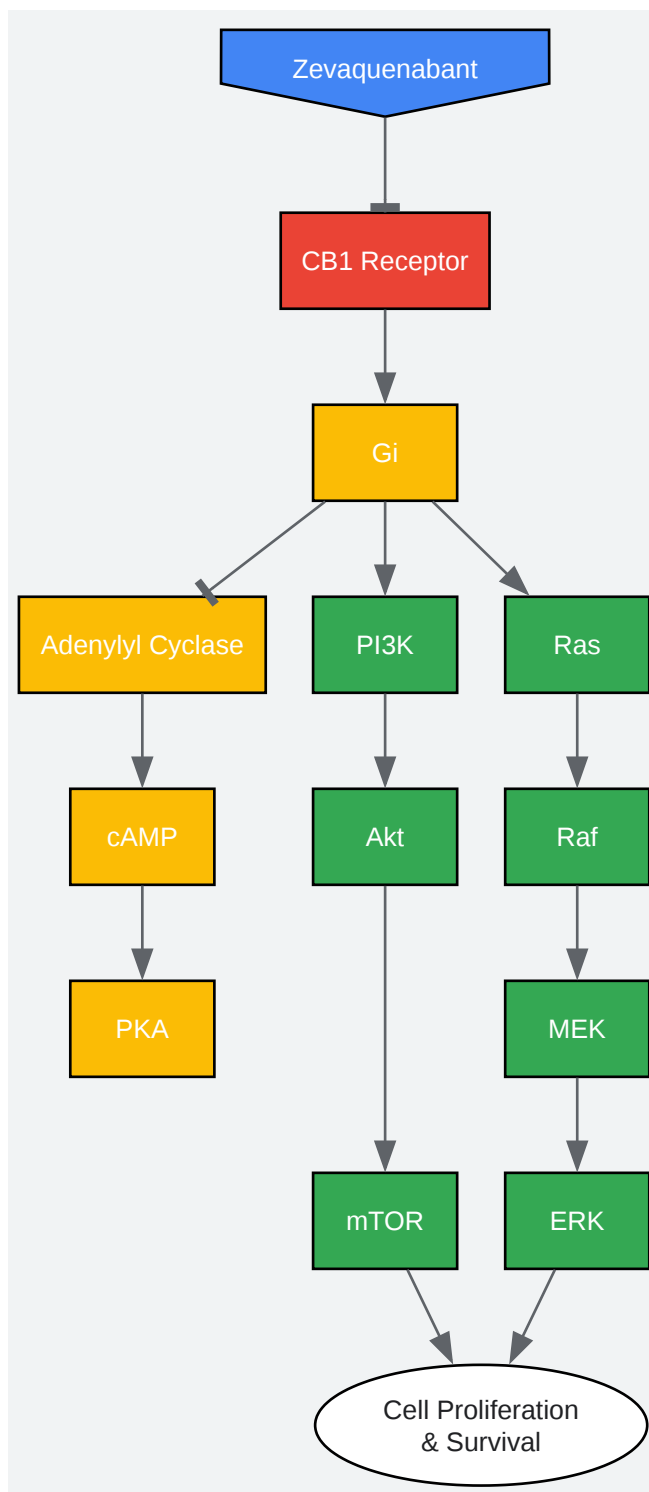
Visualizations of Signaling Pathways and Workflows

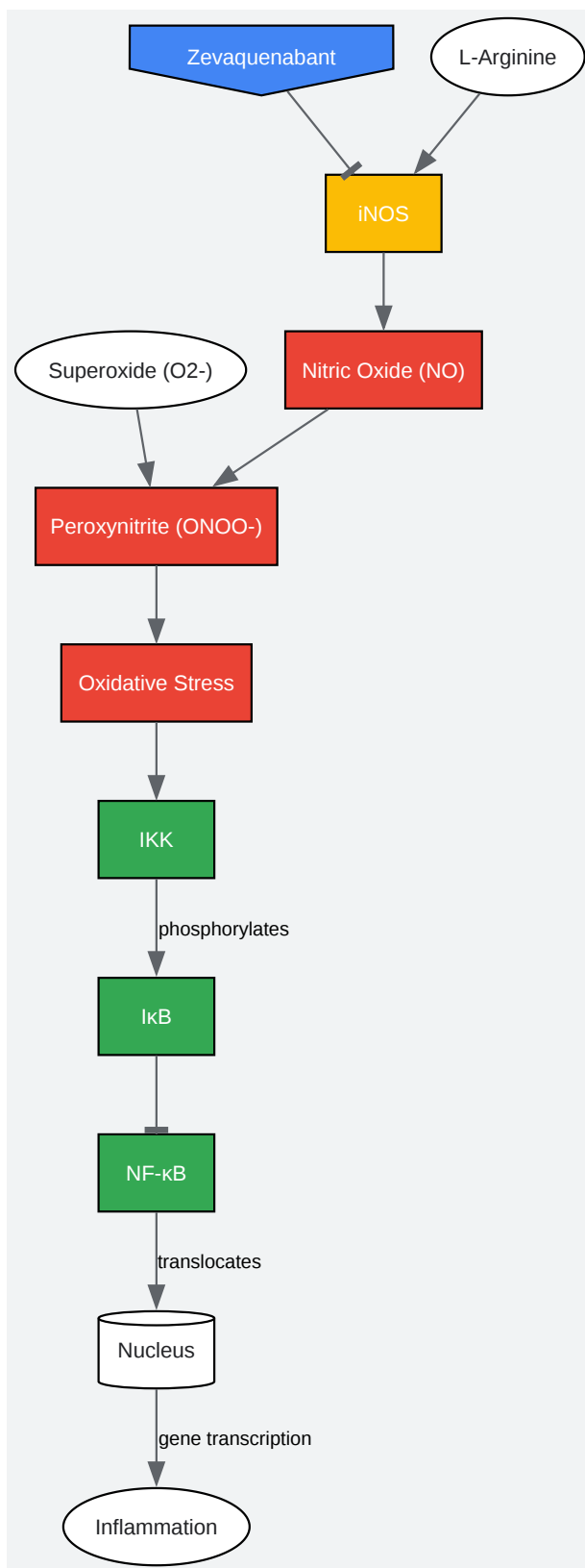
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to **(Rac)-Zevaquenabant**.

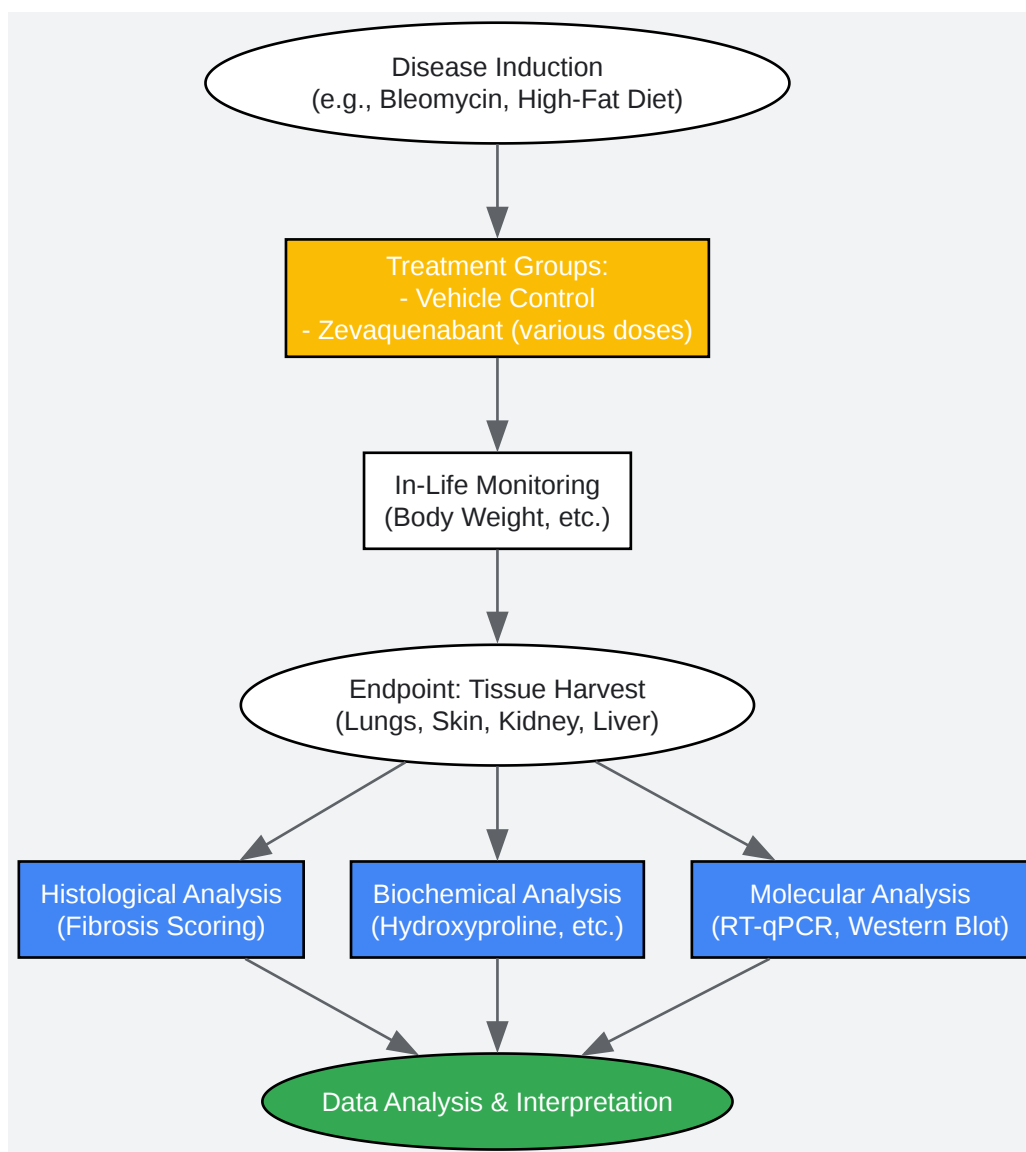


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Dual mechanism of action of **(Rac)-Zevaquenabant**.







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